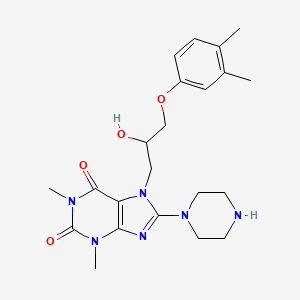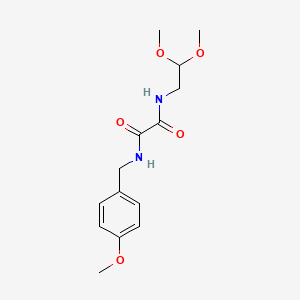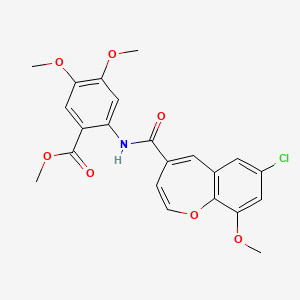![molecular formula C15H18N2O5 B2544045 5-({2-[(1E)-(甲氧基亚氨基)甲基]苯氧基}甲基)-4,5-二氢-1,2-恶唑-3-羧酸乙酯 CAS No. 338954-21-5](/img/structure/B2544045.png)
5-({2-[(1E)-(甲氧基亚氨基)甲基]苯氧基}甲基)-4,5-二氢-1,2-恶唑-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound featuring a combination of oxazole and carboxylate groups, linked via phenoxy and methoxyimino functionalities. This compound finds applications in various scientific fields due to its unique structural characteristics and reactive properties.
科学研究应用
Ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is utilized in multiple scientific disciplines:
Chemistry: : As a building block for more complex organic molecules in synthetic chemistry.
Biology: : Studied for its potential interactions with biological molecules and as a probe in biochemical assays.
Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: : Used in the development of novel materials and coatings due to its reactive nature.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves a multi-step process:
Formation of the oxazole ring: : This step often starts with a cyclization reaction involving suitable precursors under acidic or basic conditions.
Introduction of the phenoxy group: : This can be achieved through nucleophilic substitution reactions where the phenoxy group is introduced via an alkyl halide intermediate.
Addition of the methoxyimino group: : A methoxyimino group can be added through a condensation reaction using methoxyamine and formaldehyde.
Esterification: : Finally, the carboxylic acid group is esterified using ethanol and acid catalysts.
Industrial Production Methods
In an industrial setting, the production methods are typically scaled up versions of laboratory protocols. These processes are optimized for yield and cost-effectiveness, involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically with reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: : Reduction of the methoxyimino group can produce corresponding amine derivatives using agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidized derivatives: : Formation of hydroxyl and ketone functionalities.
Reduced derivatives: : Amines and imines.
Substituted products: : Various phenoxy substituted compounds.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: : It can interact with enzymes, receptors, or nucleic acids, depending on its chemical structure and the specific functional groups present.
Pathways: : The pathways often involve binding to active sites of proteins or incorporation into metabolic cycles, leading to inhibition or activation of biochemical processes.
相似化合物的比较
Ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate stands out due to its unique combination of functional groups. Similar compounds might include:
Ethyl 5-(phenoxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate: : Lacks the methoxyimino group, leading to different reactivity and biological properties.
5-({2-[(1E)-(Methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid: : Non-esterified version, affecting solubility and reactivity.
Methyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate: : Methyl ester variant, with potentially different pharmacokinetic properties.
Each of these compounds has distinct properties and applications, highlighting the uniqueness of ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate in scientific research and industry.
属性
IUPAC Name |
ethyl 5-[[2-[(E)-methoxyiminomethyl]phenoxy]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-3-20-15(18)13-8-12(22-17-13)10-21-14-7-5-4-6-11(14)9-16-19-2/h4-7,9,12H,3,8,10H2,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVFIINVLKARJO-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)COC2=CC=CC=C2C=NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)COC2=CC=CC=C2/C=N/OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2543962.png)

![3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2543966.png)
![2-Methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2543969.png)
![3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543970.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543974.png)
![5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2543976.png)
![(1S,4Z,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B2543977.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2543978.png)
![3-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-2-yl)pyridazine](/img/structure/B2543979.png)

![1-(4-{[3-(2-Methylpropanesulfonyl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2543981.png)
